molecular formula C11H16F5NO3 B6350481 N-BOC-3-(Pentafluoroethoxy)pyrrolidine, 98% CAS No. 1206524-51-7

N-BOC-3-(Pentafluoroethoxy)pyrrolidine, 98%

Cat. No. B6350481
CAS RN: 1206524-51-7
M. Wt: 305.24 g/mol
InChI Key: MNHNUOHQQIJEMD-UHFFFAOYSA-N
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Description

N-BOC-3-(Pentafluoroethoxy)pyrrolidine, 98% is an organic compound . It is a starting material for the synthesis of spirocyclic tetrahydrofuran and is also used in studies related to the preparation of 5-membered heterocyclic secondary alcohols .


Synthesis Analysis

The synthesis of pyrroles has gained much attention due to its remarkable biological activities, pharmaceutical application, intermediate in the synthesis of many natural products, and material science application . For instance, in 2016, Niknam et al. synthesized a variety of 2,3,4,5-tetrasubstituted pyrroles through the one-pot multistep reaction of substituted aldehydes, NH4OAc, and 1,3-dicarbonyl compound by using carbene precursors in the presence of NaOH in absolute ethanol under reflux condition .


Molecular Structure Analysis

The molecular formula of N-BOC-3-(Pentafluoroethoxy)pyrrolidine, 98% is C9H15NO3 . The average mass is 185.220 Da . The InChI Key is JSOMVCDXPUXKIC-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

N-BOC-3-(Pentafluoroethoxy)pyrrolidine, 98% is a low melting solid . It has a melting point of 34°C to 38°C . It is insoluble in water . The compound has a flash point of >110°C .

Safety and Hazards

N-BOC-3-(Pentafluoroethoxy)pyrrolidine, 98% is known to cause serious eye irritation and skin irritation . It is recommended to use personal protective equipment such as dust mask type N95 (US), eyeshields, and gloves when handling this compound .

properties

IUPAC Name

tert-butyl 3-(1,1,2,2,2-pentafluoroethoxy)pyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16F5NO3/c1-9(2,3)20-8(18)17-5-4-7(6-17)19-11(15,16)10(12,13)14/h7H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNHNUOHQQIJEMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)OC(C(F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16F5NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Pentafluoroethyloxy-pyrrolidine-1-carboxylic acid tert-butyl ester

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